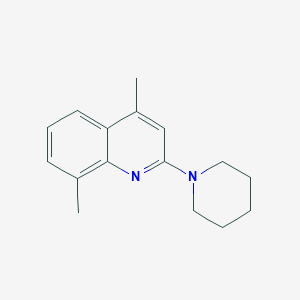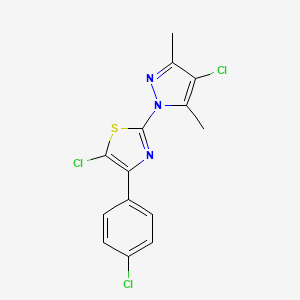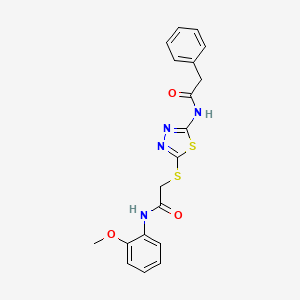
2-(Quinolin-8-yloxy)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Quinolin-8-yloxy)acetic acid hydrochloride” is a chemical compound with the empirical formula C11H9NO3 . It is also known as “(quinolin-8-yloxy)-acetic acid” and has a molecular weight of 203.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 210-212 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, highlight the utility of these compounds in understanding molecular conformations and vibrational properties. The use of infrared and Raman spectroscopies, along with nuclear magnetic resonance (NMR) and density functional theory (DFT), allows for detailed characterization of such molecules. These analyses reveal insights into the molecular structure, electronic delocalization, and vibrational wavenumbers, which are crucial for designing molecules with desired properties (Romano et al., 2012).
Antimicrobial Activity
Another significant application of these compounds is in the development of antimicrobial agents. For instance, succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates have demonstrated notable antibacterial and antifungal activities, indicating their potential as bases for new antimicrobial therapies (Ahmed et al., 2006).
Antiviral Properties
Compounds derived from 2-(Quinolin-8-yloxy)acetic acid have been found to be potent allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration. This suggests their potential application in antiretroviral therapies, offering a new approach to HIV treatment by targeting the integrase-LEDGF interaction and viral DNA integration processes (Kessl et al., 2012).
Antituberculosis Activity
Research on 2-(Quinolin-4-yloxy)acetamides has shown these compounds to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Their activity, combined with low toxicity to mammalian cells, underscores their potential in developing novel treatments for tuberculosis. These findings are critical given the global challenge of managing tuberculosis, especially drug-resistant strains (Pissinate et al., 2016).
Chemical Sensing
Quinoline derivatives have been applied in chemical sensing, such as the development of fluorescent sensors for metal ions. This application is particularly relevant in environmental monitoring and biochemistry, where selective and sensitive detection of ions like cadmium and zinc is essential. For instance, a quinoline-platform-based sensor demonstrates high selectivity and sensitivity for detecting Cd(2+) ions, distinguishing them from Zn(2+) through different sensing mechanisms. This showcases the versatility of quinoline derivatives in designing sensitive and selective sensors for environmental and biomedical applications (Zhou et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-quinolin-8-yloxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKRGYYIBSNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)

![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)



![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)